molecular formula C8H8ClN B173078 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine CAS No. 117890-55-8

2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

Cat. No. B173078
M. Wt: 153.61 g/mol
InChI Key: PBMLTRUXYZHCFT-UHFFFAOYSA-N
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Description

2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine is a chemical compound with the empirical formula C8H8ClN . It is a solid substance . This compound is an important intermediate of the fourth-generation antibiotics cefpirome .


Synthesis Analysis

The synthesis of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine has been achieved from cyclopentanone and benzylamine via nucleophilic addition, acetylization, and Vilsmeier cyclization .


Molecular Structure Analysis

The molecular structure of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine can be represented by the SMILES string ClC1=NC2=C (C=C1)CCC2 . The InChI representation is 1S/C8H8ClN/c9-8-5-4-6-2-1-3-7 (6)10-8/h4-5H,1-3H2 .


Chemical Reactions Analysis

While specific chemical reactions involving 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine are not detailed in the search results, it is known that this compound is used as an intermediate in the synthesis of the antibiotic cefpirome .


Physical And Chemical Properties Analysis

2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine has a molecular weight of 153.61 g/mol . It has a XLogP3-AA value of 2.5, indicating its partition coefficient between octanol and water . It has no hydrogen bond donors and one hydrogen bond acceptor . The compound is a solid .

Scientific Research Applications

    • Application : 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine is used as a reagent in organic synthesis .
    • Method of Application : The specific method of application can vary depending on the reaction being performed. In general, it would be used in stoichiometric amounts relative to the other reactants in the reaction .
    • Results : The outcomes of the reactions would depend on the specific reaction conditions and the other reactants used .
    • Application : 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine is used in the multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives .
    • Method of Application : The multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents leads to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives .
    • Results : The structure of a number of heterocycles obtained on their basis was studied by X-ray structural analysis .
    • Application : 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine is used in the design of new heterocyclic compounds of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives (CAPDs) through cyclocondensation reaction .
    • Method of Application : The cyclocondensation reaction succeeded using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and the catalyst .
    • Results : The results of the reaction would depend on the specific reaction conditions and the other reactants used .
    • Application : Direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues .
    • Method of Application : The oxidation was achieved using Mn(OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O with high yield and excellent chemoselectivity .
    • Results : The results of the reaction would depend on the specific reaction conditions and the other reactants used .
    • Application : 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine is used as a reactant/reagent for ruthenium-mediated dual catalytic reactions of isoquinoline via C-H activation and dearomatization for isoquinolone .
    • Method of Application : The specific method of application can vary depending on the reaction being performed. In general, it would be used in stoichiometric amounts relative to the other reactants in the reaction .
    • Results : The outcomes of the reactions would depend on the specific reaction conditions and the other reactants used .
    • Application : Direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues .
    • Method of Application : The oxidation was achieved using Mn(OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O with high yield and excellent chemoselectivity .
    • Results : The results of the reaction would depend on the specific reaction conditions and the other reactants used .
    • Application : 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine is used as a reactant/reagent for ruthenium-mediated dual catalytic reactions of isoquinoline via C-H activation and dearomatization for isoquinolone .
    • Method of Application : The specific method of application can vary depending on the reaction being performed. In general, it would be used in stoichiometric amounts relative to the other reactants in the reaction .
    • Results : The outcomes of the reactions would depend on the specific reaction conditions and the other reactants used .
    • Application : Direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues .
    • Method of Application : The oxidation was achieved using Mn(OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O with high yield and excellent chemoselectivity .
    • Results : The results of the reaction would depend on the specific reaction conditions and the other reactants used .

properties

IUPAC Name

2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN/c9-8-5-4-6-2-1-3-7(6)10-8/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBMLTRUXYZHCFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70566941
Record name 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

CAS RN

117890-55-8
Record name 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5H,6H,7H-cyclopenta[b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
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2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
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2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
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2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
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2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
Reactant of Route 6
2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

Citations

For This Compound
8
Citations
JH Zhou, HL Gao, HZ Sun, YX Wu - Advanced Materials Research, 2013 - Trans Tech Publ
A new practical and efficient route was developed for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine, which is a key intermediate of cefpirome. Leading to the formation of the …
Number of citations: 1 www.scientific.net
DA Reagan - 2008 - search.proquest.com
The development of an efficient and practical asymmetric synthetic strategy for accessing chiral bipyridine-based ligands has been explored through an original method of incorporating …
Number of citations: 0 search.proquest.com
Y Xie, H Huang, W Mo, X Fan, Z Shen, Z Shen… - Tetrahedron …, 2009 - Elsevier
A series of new chiral pyridine–phosphite ligands have been prepared from (R)-pyridyl alcohols and BINOL-derived chlorophosphite, and successfully employed in the copper-…
Number of citations: 50 www.sciencedirect.com
B Dulla - 2014 - epub.uni-regensburg.de
The majority of pharmaceuticals and biologically active agrochemicals are heterocyclic compounds; it represents their immense importance in serving mankind. The purpose of this …
Number of citations: 1 epub.uni-regensburg.de
J Schneekönig, W Liu, T Leischner… - … Process Research & …, 2020 - ACS Publications
Herein we report improved chemo- and enantioselective hydrogenations of 1-(2,2,4-trimethylquinolin-1(2H)-yl)ethan-1-one (1) toward (R)-1-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)…
Number of citations: 11 pubs.acs.org
OV Ershov, VN Maksimova, KV Lipin, MY Belikov… - Tetrahedron, 2015 - Elsevier
A simple method for the synthesis of inaccessible gem-dinitro derivatives of pyridine is described. A wide range of 2-halogencycloalka[b]pyridine-3,4-dicarbonitriles are produced by the …
Number of citations: 47 www.sciencedirect.com
X Quan, VS Parihar, M Bera… - European Journal of …, 2014 - Wiley Online Library
New bicyclic pyridine–phosphane ligands were prepared, and their iridium complexes were evaluated in asymmetric hydrogenation of trisubstituted olefins with non‐coordinating and …
M Merabet-Khellasi, L Aribi-Zouioueche, O Riant… - Tetrahedron: Asymmetry, 2009
Number of citations: 0

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